molecular formula C18H24OS B2725704 2-[4-(Octyloxy)phenyl]thiophene CAS No. 850893-32-2

2-[4-(Octyloxy)phenyl]thiophene

Cat. No.: B2725704
CAS No.: 850893-32-2
M. Wt: 288.45
InChI Key: UUJRFPDHHPDLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Octyloxy)phenyl]thiophene is an organic compound with the molecular formula C18H24OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with an octyloxy group on the phenyl ring

Scientific Research Applications

2-[4-(Octyloxy)phenyl]thiophene has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Employed in the development of conductive polymers and nanomaterials.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electronic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Safety and Hazards

The safety information for 2-[4-(Octyloxy)phenyl]thiophene indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard codes are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for 2-[4-(Octyloxy)phenyl]thiophene are not mentioned in the retrieved sources, thiophene derivatives are of significant interest in various fields. They are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . Therefore, future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Octyloxy)phenyl]thiophene typically involves the reaction of 4-(Octyloxy)phenylboronic acid with 2-bromothiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Octyloxy)phenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Mechanism of Action

The mechanism of action of 2-[4-(Octyloxy)phenyl]thiophene in organic electronics involves its ability to transport charge carriers (electrons or holes) through its conjugated system. The octyloxy group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological studies, the compound’s interactions with biomolecules are mediated by its aromatic and hydrophobic properties, which facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Octyloxy)phenyl]benzothiophene
  • 2-[4-(Octyloxy)phenyl]furan
  • 2-[4-(Octyloxy)phenyl]pyrrole

Uniqueness

2-[4-(Octyloxy)phenyl]thiophene is unique due to its combination of a thiophene ring and an octyloxy-substituted phenyl group. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science. Compared to its analogs, such as 2-[4-(Octyloxy)phenyl]benzothiophene, the thiophene derivative offers better charge transport properties and stability.

Properties

IUPAC Name

2-(4-octoxyphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OS/c1-2-3-4-5-6-7-14-19-17-12-10-16(11-13-17)18-9-8-15-20-18/h8-13,15H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJRFPDHHPDLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850893-32-2
Record name 2-[4-(octyloxy)phenyl]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-octyloxybenzene (compound 22) (10.0 g, 0.0351 mol), 2-(tributylstannyl)thiophene (14.4 g, 0.0386 mol) and tetrakis(triphenylphosphine)-palladium (0) (1.22 g, 1.05×10−3 mol) in DMF (200 cm3) was heated at 90° C. for 24 h. The mixture was allowed to cool to RT and the solution was treated with a saturated potassium fluoride solution (100 cm3) to destroy the tin side products. Hexane (2×200 cm3) was added and the combined organic layers were washed with brine (2×200 cm3), water (200 cm3), dried (MgSO4), filtered and concentrated under reduced pressure. Catalyst residues were removed by passing the crude product though a short column containing silica gel [DCM: hexane, 50%: 50%]. The product was recrystallised from ethanol, filtered and washed with cold ethanol (2×30 cm3) to yield a light blue crystalline solid (5.00 g, 49.5%). Melting point/° C.: 68–70.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
49.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.